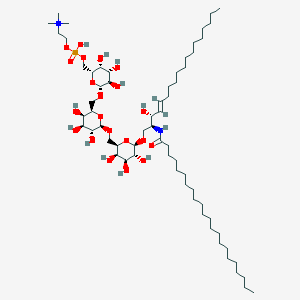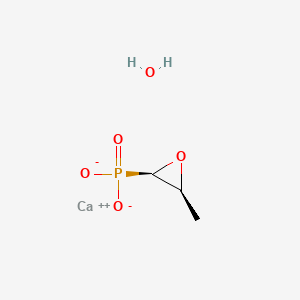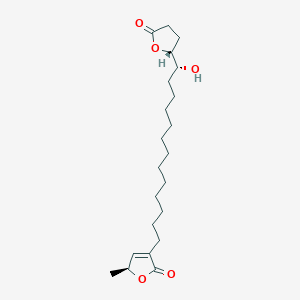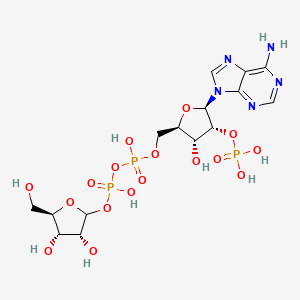
Acide 2-(((dodécylthio)carbonothioyl)thio)-2-méthylpropanoïque
Vue d'ensemble
Description
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is a specialized compound primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization. This compound is known for its ability to mediate polymerization processes, allowing for precise control over molecular weight and polymer architecture. It is particularly effective in the polymerization of styrene, acrylate, and acrylamide monomers .
Applications De Recherche Scientifique
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Controlled Radical Polymerization: Used as a RAFT agent to control polymerization processes, leading to well-defined polymers with specific molecular weights and architectures.
Nanotechnology: Employed in the synthesis of polymer-grafted nanoparticles for applications in drug delivery and imaging.
Material Science: Utilized in the development of advanced materials with tailored properties for coatings, adhesives, and composites
Mécanisme D'action
Target of Action
It is known to be a raft (reversible addition-fragmentation chain transfer) agent used in controlled radical polymerization .
Mode of Action
As a RAFT agent, 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid plays a crucial role in the polymerization of styrene, acrylate, and acrylamide monomers .
Biochemical Pathways
The compound is involved in the biochemical pathway of controlled radical polymerization .
Analyse Biochimique
Biochemical Properties
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is known for its role in biochemical reactions, particularly in the context of polymer chemistry. It interacts with various enzymes and proteins, facilitating the controlled polymerization process. The compound’s thiocarbonylthio group is reactive towards radicals, allowing it to mediate the polymerization process by forming a stable intermediate. This interaction is crucial for the synthesis of well-defined polymers with desired molecular weights and architectures .
Cellular Effects
The effects of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell proliferation and differentiation. These effects are particularly relevant in the context of biomedical applications, where controlled polymerization can be used to create materials for drug delivery and tissue engineering .
Molecular Mechanism
At the molecular level, 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid exerts its effects through specific binding interactions with biomolecules. The thiocarbonylthio group of the compound can form covalent bonds with radical species, stabilizing them and preventing unwanted side reactions. This mechanism is essential for the controlled polymerization process, as it ensures the formation of polymers with precise structures. Additionally, the compound can inhibit or activate certain enzymes, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound can effectively mediate controlled polymerization without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular function and metabolic processes. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s thiocarbonylthio group plays a crucial role in these interactions, facilitating the transfer of radicals and influencing metabolic flux. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for optimizing the use of the compound in biochemical applications .
Transport and Distribution
The transport and distribution of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution within various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid typically involves the condensation reaction of dodecyl mercaptan with carbon disulfide, followed by the reaction with 2-bromo-2-methylpropanoic acid. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-4-((dodecylthio)carbonothioyl)thio)pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid offers unique advantages in terms of its stability and efficiency as a RAFT agent. Its long dodecyl chain provides enhanced solubility in various solvents, making it versatile for different polymerization systems. Additionally, its ability to produce polymers with narrow molecular weight distributions and specific architectures sets it apart from other RAFT agents .
Propriétés
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGVGDQHQHOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467083 | |
| Record name | DDMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461642-78-4 | |
| Record name | S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461642-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DDMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)
